

(S)-(-)-3-Cyclohexenecarboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-(-)-3-Cyclohexenecarboxylic acid

Cat. No.: B047905

[Get Quote](#)

An In-depth Technical Guide to **(S)-(-)-3-Cyclohexenecarboxylic Acid**

Authored for Drug Development Professionals and Research Scientists

Foreword: The Strategic Importance of Chiral Scaffolds

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms is not a trivial detail—it is the very language of molecular interaction. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. **(S)-(-)-3-Cyclohexenecarboxylic acid** (CAS: 5708-19-0) represents a quintessential example of a high-value chiral building block. Its constrained cyclohexene ring and reactive carboxylic acid moiety provide a versatile scaffold for constructing complex molecular architectures. Most notably, it is a critical precursor in the synthesis of Edoxaban, a potent, orally active direct inhibitor of Factor Xa used as an anticoagulant.^{[1][2]} This guide provides an in-depth examination of the chemical properties, synthesis, enantioselective purification, and analytical characterization of this pivotal intermediate, grounded in established scientific principles and field-proven methodologies.

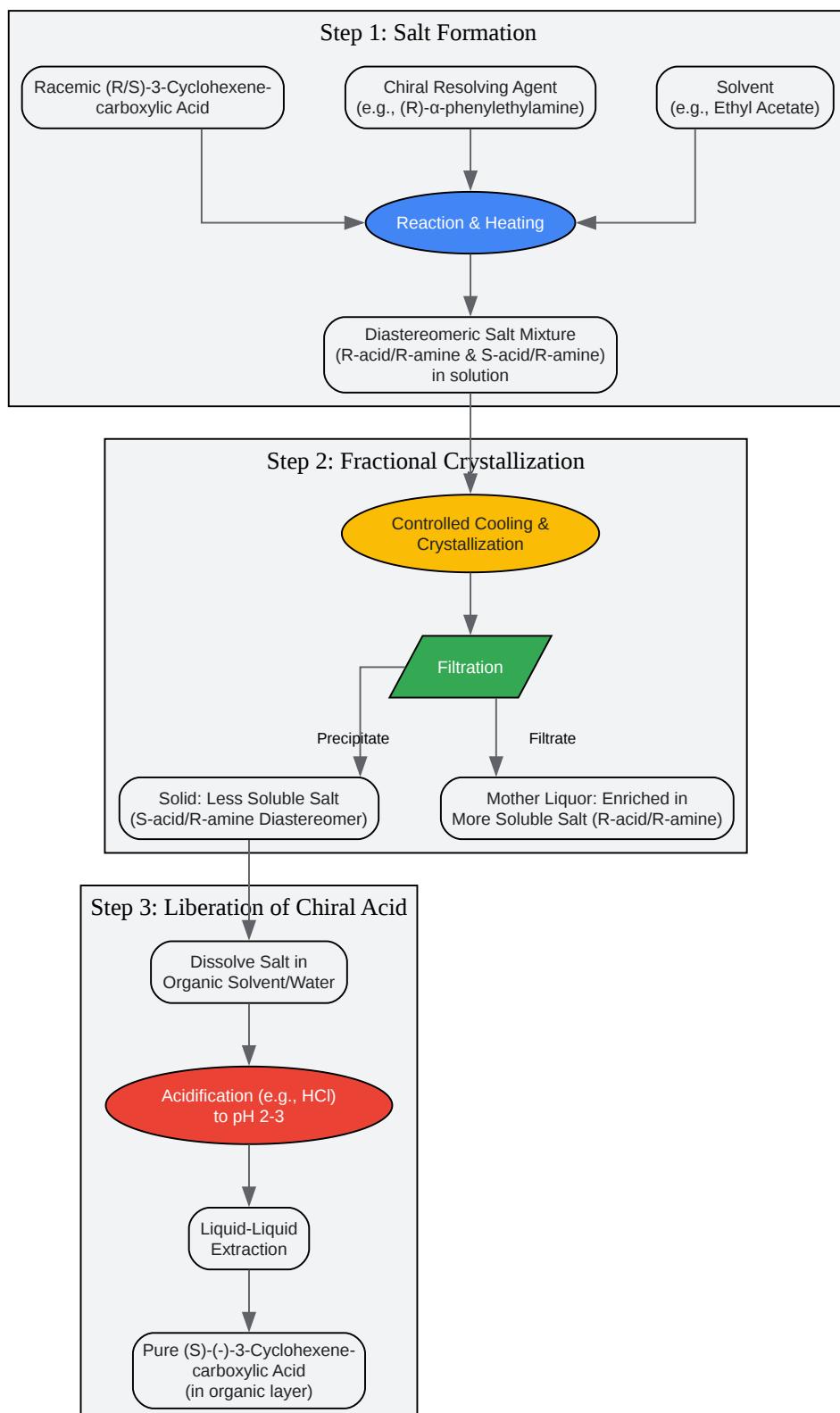
Core Physicochemical & Structural Properties

(S)-(-)-3-Cyclohexenecarboxylic acid is a chiral organic compound that typically presents as a colorless to pale yellow liquid or a low-melting solid at room temperature.^[3] Its molecular structure, containing a chiral carbon at the C1 position, is the source of its optical activity, rotating plane-polarized light in the levorotatory (negative) direction.^[3]

Table 1: Physicochemical Properties of **(S)-(-)-3-Cyclohexenecarboxylic Acid**

Property	Value	Source(s)
CAS Number	5708-19-0	[4][5]
Molecular Formula	C ₇ H ₁₀ O ₂	[5][6]
Molecular Weight	126.15 g/mol	[6][7]
Appearance	Colorless to almost colorless clear liquid	[3][5]
Melting Point	19 °C (lit.)	[4][5][8]
Boiling Point	118 °C at 6 mmHg (lit.)	[4][5]
Density	~1.08 g/mL at 25 °C	[5][7]
Refractive Index (n _{20/D})	~1.48 (lit.)	[5][7]
Optical Rotation ([α] _{20/D})	-92° to -97° (c=5 in Methanol)	[5]
pKa	4.67 ± 0.20 (Predicted)	[3]
Solubility	Sparingly soluble in water	[3]
Storage Temperature	2 - 8 °C, under inert atmosphere	[5][9][10]

Enantioselective Synthesis & Purification: A Methodological Deep Dive


The primary challenge in utilizing **(S)-(-)-3-Cyclohexenecarboxylic acid** is obtaining it in high enantiomeric purity. Because enantiomers possess nearly identical physical properties, their separation from a racemic mixture is non-trivial. Three principal strategies are employed:

asymmetric synthesis, biocatalytic resolution, and the classical resolution of racemates.^[1] The last of these, particularly through diastereomeric salt formation, remains a robust and widely implemented industrial method.^[1]

Classical Resolution via Diastereomeric Salt Crystallization

Causality of the Method: This technique exploits a fundamental principle of stereochemistry: while enantiomers are physically similar, diastereomers are not. By reacting a racemic mixture of the acid (containing both R and S enantiomers) with a single enantiomer of a chiral base (the "resolving agent"), two diastereomeric salts are formed. These salts have different physical properties, most critically, different solubilities in a given solvent system. This solubility difference allows for their separation via fractional crystallization.

Workflow: Diastereomeric Salt Resolution

[Click to download full resolution via product page](#)

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Detailed Protocol for Resolution using (R)- α -phenylethylamine: This protocol is a synthesized example based on established methodologies for achieving high enantiomeric excess (ee > 99%).^[1]

- Salt Formation:

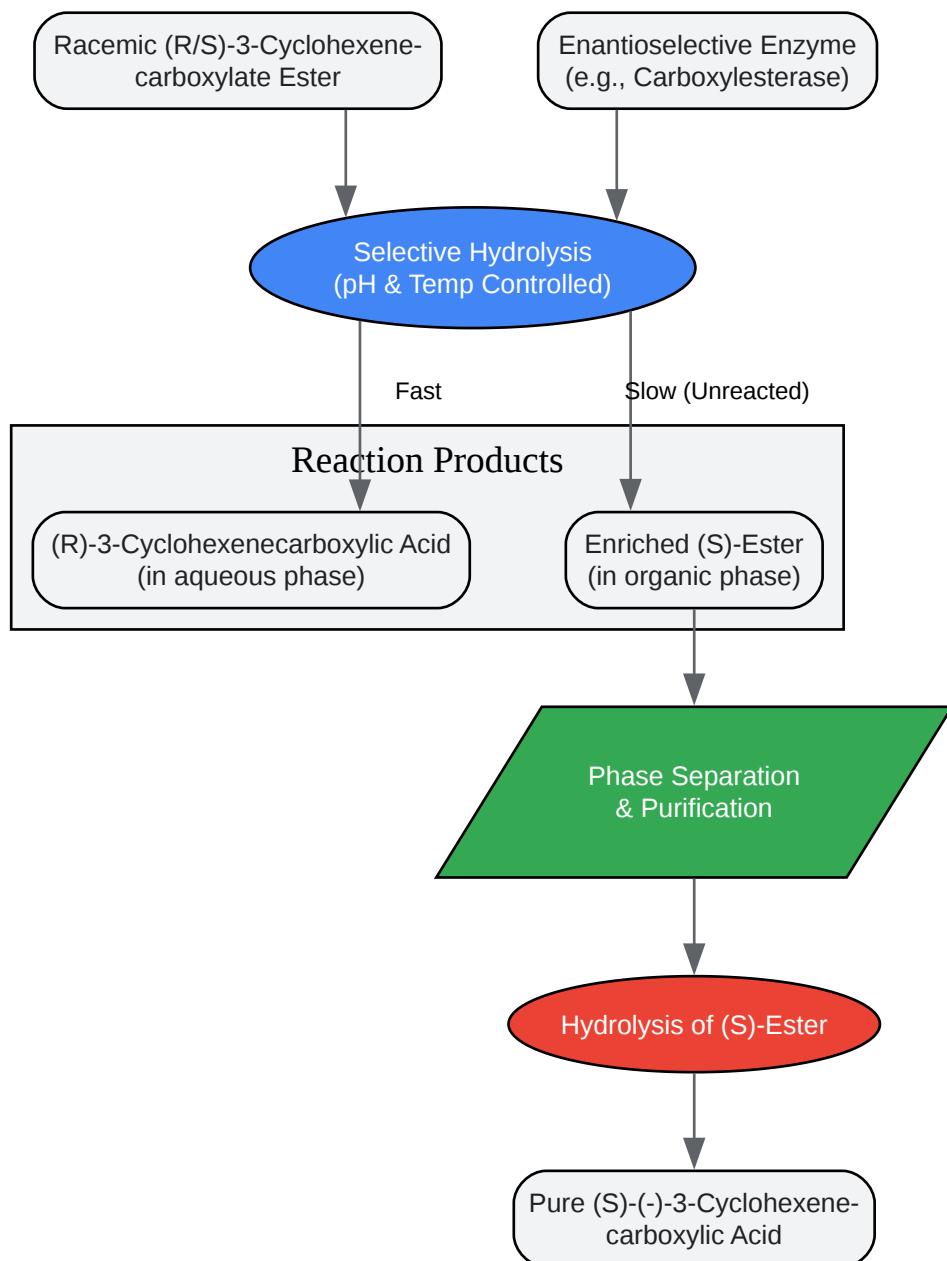
- In a suitable reactor, dissolve the crude, racemic 3-cyclohexenecarboxylic acid and a near-equimolar amount of (R)- α -phenylethylamine in ethyl acetate.^[1] The choice of solvent is critical; it must provide differential solubility for the resulting diastereomeric salts.
- Heat the mixture to reflux (approximately 70-90 °C) with stirring for 1-2 hours to ensure complete formation of the diastereomeric ammonium salts.^[1]

- Fractional Crystallization:

- Cool the reaction mixture slowly and controllably to a specific temperature (e.g., 20-30 °C).
^[1] The rate of cooling directly impacts crystal size and purity. Slow cooling favors the formation of larger, more ordered crystals of the less soluble diastereomer (the S-acid/R-amine salt).
- Filter the resulting precipitate and wash it with a small amount of cold solvent to remove residual mother liquor. The solid obtained is the enriched diastereomeric salt.
- Self-Validation Check: To achieve high enantiomeric purity (>99% ee), this crystallization step may need to be repeated (recrystallization), often from a different solvent like ethanol.
^[1] The optical purity should be monitored at each stage using chiral HPLC.

- Liberation of the Free Acid:

- Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or MTBE) and water.^{[1][4]}
- Stir the mixture vigorously while adding a strong acid, such as 6M HCl, until the aqueous layer reaches a pH of 2-3.^[4] This protonates the carboxylate anion, liberating the free carboxylic acid, and protonates the resolving agent, driving it into the aqueous phase as its hydrochloride salt.


- Separate the organic layer. Wash it with a brine solution to remove residual water and acid.[4]
- Dry the organic phase over an anhydrous drying agent (e.g., Na_2SO_4), filter, and remove the solvent under reduced pressure to yield the final product, **(S)-(-)-3-Cyclohexenecarboxylic acid**, as a clear oil or low-melting solid.[4]

Biocatalytic Kinetic Resolution

A modern, more sustainable approach involves the use of enzymes, such as carboxylesterases, for kinetic resolution.[11]

Causality of the Method: This method begins with the racemic methyl or ethyl ester of 3-cyclohexenecarboxylic acid. A specific enzyme, which is itself chiral, is introduced. The enzyme selectively catalyzes the hydrolysis of one ester enantiomer (e.g., the R-ester) into its corresponding carboxylic acid at a much faster rate than the other (the S-ester). This leaves the reaction mixture enriched with the desired, unreacted (S)-ester, which can then be separated from the (R)-acid and hydrolyzed to the final product. The high enantioselectivity of enzymes can lead to very high ee values.[2][11]

Workflow: Biocatalytic Kinetic Resolution

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for enzymatic kinetic resolution.

Spectroscopic Characterization

Confirming the identity and purity of **(S)-(-)-3-Cyclohexenecarboxylic acid** relies on standard spectroscopic techniques.

Table 2: Key Spectroscopic Signatures

Technique	Feature	Expected Chemical Shift / Wavenumber	Rationale
IR Spectroscopy	O-H Stretch (Carboxylic Acid)	2500-3500 cm ⁻¹ (very broad)	The broadness is due to extensive hydrogen bonding between acid molecules (dimerization).[12][13]
C=O Stretch (Carboxylic Acid)	~1700 cm ⁻¹ (strong)	Characteristic absorption for a carbonyl group in a carboxylic acid.[12]	
¹ H NMR	-COOH Proton	10-12 ppm (broad singlet)	Highly deshielded due to the electronegative oxygens and anisotropy of the C=O bond. Disappears upon D ₂ O exchange.[12][13]
Olefinic Protons (-CH=CH-)	5.5-6.0 ppm (multiplet)	Standard region for protons on a carbon-carbon double bond.	
Allylic & Aliphatic Protons	1.5-2.5 ppm (multiplets)	Protons on the saturated portion of the cyclohexene ring.	
¹³ C NMR	Carboxyl Carbon (-COOH)	160-185 ppm	The carbonyl carbon is significantly deshielded.[12][13]
Olefinic Carbons (-CH=CH-)	120-130 ppm	Typical chemical shift for sp ² hybridized carbons in an alkene.	

Safety & Handling

As a corrosive organic acid, proper handling of **(S)-(-)-3-Cyclohexenecarboxylic acid** is imperative.

- **GHS Classification:** The compound is generally classified as causing severe skin burns and eye damage (H314) and may be harmful in contact with skin (H312).[6][8]
- **Personal Protective Equipment (PPE):** Wear protective gloves, a chemical-resistant suit, and eye/face protection (goggles and faceshield).[8][14] Use a suitable respirator if vapors or aerosols are generated.[8]
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[8]
- **Storage:** Store in a cool, dry, well-ventilated place in a tightly sealed, corrosion-resistant container.[3][9] It is recommended to store under an inert atmosphere as the compound can be air-sensitive.[9]
- **First Aid:**
 - **Skin Contact:** Immediately wash off with soap and plenty of water. Remove contaminated clothing.[8][14]
 - **Eye Contact:** Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[8][14]
 - **Ingestion:** Do not induce vomiting. Rinse mouth with water and consult a physician.[8]
 - **Inhalation:** Move the person to fresh air. If not breathing, give artificial respiration.[8][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 2. Improved enantioselectivity of *E. coli* BioH in kinetic resolution of methyl (S)-3-cyclohexene-1-carboxylate by combinatorial modulation of steric and aromatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. (S)-(-)-3-CYCLOHEXENECARBOXYLIC ACID | 5708-19-0 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 20903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-シクロヘキセン-1-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. angenechemical.com [angenechemical.com]
- 9. (S)-(-)-3-Cyclohexene-1-carboxylic Acid | 5708-19-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fishersci.fr [fishersci.fr]
- To cite this document: BenchChem. [(S)-(-)-3-Cyclohexenecarboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047905#s-3-cyclohexenecarboxylic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com